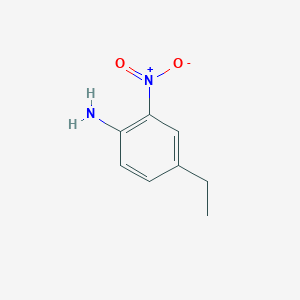

4-Ethyl-2-nitroaniline

Overview

Description

4-Ethyl-2-nitroaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitroaniline derivatives and their chemical properties, which can be used to infer some information about 4-Ethyl-2-nitroaniline. For instance, nitroaniline compounds are known to be important in the field of organic chemistry due to their role in various synthesis reactions and their ability to form complexes with other molecules, as seen in the study of a crystalline complex containing 2-methyl-4-nitroaniline .

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation, as demonstrated in the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline with a total yield of 75% . Another study shows the rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for quinoline derivatives, using 4-nitroaniline and diethylethoxymethylene malonate with yields ranging from 45-53% . These methods highlight the feasibility of synthesizing nitroaniline derivatives under various conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the structure of a crystalline complex where nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This indicates that nitroaniline derivatives can interact with other molecules, potentially affecting their molecular conformation and properties.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including photosubstitution reactions as seen with 4-nitroanisole, which reacts with n-hexylamine and ethyl glycinate to give rise to regioselective substitutions . The Lossen rearrangement is another reaction where ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the synthesis of ureas from carboxylic acids, demonstrating the versatility of nitroaniline derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be influenced by their interactions with other molecules. For example, the crystalline complex containing 2-methyl-4-nitroaniline shows that the nitroaniline molecules can form stable structures with nucleic acids . Additionally, the reactivity of nitroaniline derivatives in photosubstitution reactions suggests that they have the potential to participate in electron transfer processes . The synthesis methods described also imply that these compounds can be synthesized and purified under mild conditions, which is beneficial for industrial applications .

Scientific Research Applications

Phase Diagrams in Energetic Materials’ Stabilizers

A study by Trache et al. (2013) explored the phase diagrams of binary mixtures involving N-ethyl-4-nitroaniline, a compound closely related to 4-Ethyl-2-nitroaniline. This research is significant in understanding the liquidus and solidus equilibrium temperatures of mixtures involving nitroaniline derivatives, which can be crucial in the stabilization of energetic materials (Trache et al., 2013).

Solubility and Solvation in Mixed Solvents

Li et al. (2017) investigated the solubility and preferential solvation of 2-methyl-4-nitroaniline in mixed solvents. This research provides insights into the physicochemical interactions and solubility behaviors of nitroaniline derivatives, including 4-Ethyl-2-nitroaniline, in various solvent environments (Li et al., 2017).

Safety and Hazards

While specific safety and hazard information for 4-Ethyl-2-nitroaniline is not available in the retrieved sources, it is generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling such compounds .

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their ability to undergo reduction .

Mode of Action

The mode of action of 4-Ethyl-2-nitroaniline involves its interaction with its targets. As a nitro compound, 4-Ethyl-2-nitroaniline can be reduced . The nitro group in the compound is a meta director, which means it directs subsequent reactions to the meta position .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions due to their reactivity .

Result of Action

Nitro compounds are known to have various effects at the molecular and cellular level due to their reactivity .

Action Environment

The action, efficacy, and stability of 4-Ethyl-2-nitroaniline can be influenced by various environmental factors. For instance, N-ethyl-4-nitroaniline, a similar compound, is known to react exothermically with acids to form salts plus water . It may also react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen .

properties

IUPAC Name |

4-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQAPQLDPWSAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290997 | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3663-35-2 | |

| Record name | 4-Ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

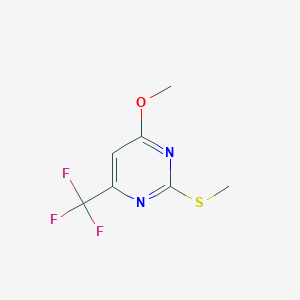

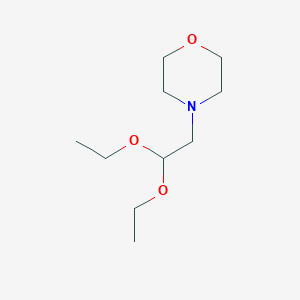

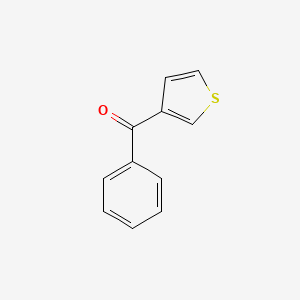

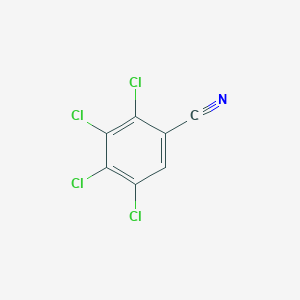

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.